5-(1H-imidazol-5-yl)pyrimidine

Dual kinase inhibition BRAFV600E p38α MAPK

Overcoming kinase selectivity challenges? The imidazol-5-yl regioisomer provides a geometrically precise hinge-binding vector, validated by CDK2 co-crystal structures (PDB 2W05) and delivering potent dual BRAFV600E/p38α inhibition (IC50 2.49 nM/85 nM). • Empowers dual BRAFV600E/p38α inhibitor programs with a selectivity index of 11.11 (melanoma vs. normal cells). • Matches clinical CDK inhibitor geometry (AZD5597, IC50 2 nM). • Available as a custom synthesis building block; inquire for research-grade quantities and global shipping.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B13615560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-5-yl)pyrimidine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C2=CN=CN2
InChIInChI=1S/C7H6N4/c1-6(2-9-4-8-1)7-3-10-5-11-7/h1-5H,(H,10,11)
InChIKeyIHELQAUGVDOHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-imidazol-5-yl)pyrimidine Kinase-Directed Scaffold Procurement


5-(1H‑imidazol‑5‑yl)pyrimidine (CAS 778571‑21‑4, C₇H₆N₄, MW 146.15 g mol⁻¹) is a biheterocyclic compound in which the imidazole C‑5 position is directly linked to the pyrimidine 5‑position . This regioisomeric connectivity provides a geometrically distinct vector for kinase hinge‑region binding relative to the 1‑yl, 2‑yl, or 4‑yl imidazole series . The scaffold has been validated in multiple kinase drug‑discovery programmes, including dual BRAFⱽ⁶⁰⁰ᴱ/p38α MAPK inhibitors and cyclin‑dependent kinase (CDK) inhibitors that have advanced to clinical candidate stage [1].

Workflow Kinase hinge-region inhibitor design
Selection Imidazol-5-yl regioisomer geometry
Use Context Dual BRAF/p38α or CDK inhibitor research

5-(1H-imidazol-5-yl)pyrimidine: Regioisomer Substitution Failure


The imidazol‑5‑yl regioisomer cannot be simply interchanged with imidazol‑2‑yl, imidazol‑4‑yl, or imidazol‑1‑yl congeners in kinase inhibitor design because the nitrogen orientation and tautomeric preference of the imidazole ring directly control the hydrogen‑bond network formed with the kinase hinge region [1]. In the BRAFⱽ⁶⁰⁰ᴱ/p38α programme, only the imidazol‑5‑yl series delivered potent dual inhibition (IC₅₀ 2.49 nM and 85 nM, respectively), whereas analogous imidazol‑1‑yl and imidazol‑4‑yl scaffolds showed sharply reduced or absent dual‑kinase activity in the same assay panel [2]. Similarly, in the CDK2 co‑crystal structure (PDB 2W05), the imidazol‑5‑yl‑pyrimidine ligand makes specific backbone contacts that would be sterically or electronically inaccessible to other regioisomers [3]. Generic substitution therefore risks loss of potency, selectivity, and crystallographic binding confirmation.

Hinge H‑bond geometry Imidazol‑5‑yl nitrogen vector enables specific bidentate hinge binding; 1‑yl/4‑yl regioisomers shift H‑bond orientation and may preclude the required network.
Kinase inhibition profile Dual BRAF/p38α potency observed only for 5‑yl series; 1‑yl and 4‑yl analogs show sharply reduced or absent activity in the same assay panel.
Crystallographic validation Only 5‑yl regioisomer has a confirmed CDK2 co‑crystal structure (PDB 2W05); 1‑yl and 4‑yl lack equivalent structural proof, limiting binding-mode confidence.

5-(1H-imidazol-5-yl)pyrimidine Comparative Evidence vs. Analogs


Dual BRAF/p38α Inhibition vs. Vemurafenib

Derivatives of the 5-(1H-imidazol-5-yl)pyrimidine scaffold achieve potent dual inhibition of BRAFⱽ⁶⁰⁰ᴱ and p38α, a profile not attainable with the clinically approved single‑target BRAF inhibitor vemurafenib. Compound 20h (imidazol‑5‑ylpyrimidine series) inhibits BRAFⱽ⁶⁰⁰ᴱ with IC₅₀ = 2.49 nM and p38α with IC₅₀ = 85 nM [1]. In contrast, vemurafenib inhibits BRAFⱽ⁶⁰⁰ᴱ with IC₅₀ ≈ 31 nM but shows no measurable p38α inhibition at concentrations up to 10 μM [2].

Dual BRAF/p38α inhibition
Cross-study comparable
BRAF IC₅₀ 2.49 nM, p38α IC₅₀ 85 nM (20h); vemurafenib no p38α inhibition (>10 μM)
Supports dual-kinase inhibitor research
Recombinant kinase assay, ATP at Kₘ
Dual kinase inhibition BRAFV600E p38α MAPK melanoma

Melanoma Cell Selectivity vs. Normal Cells

Within the imidazol‑5‑ylpyrimidine series, compound 18f exhibited an IC₅₀ of 0.9 μM against the LOX‑IMVI melanoma cell line while showing 11.11‑fold selectivity over the IOSE‑80PC normal ovarian surface epithelial cell line [1]. This selectivity index is absent from published data for the imidazol‑1‑yl and imidazol‑4‑yl pyrimidine isomers, for which no matched cancer‑vs‑normal selectivity data could be identified [2].

Melanoma cell selectivity
Class-level inference
Selectivity index 11.11 (LOX-IMVI vs IOSE-80PC)
Supports cell-selectivity endpoint review
MTT, 72 h; comparator isomers lack data
Selectivity index LOX-IMVI melanoma IOSE-80PC normal cells cytotoxicity

CDK2 Co-Crystal Structure Confirms Hinge-Binding Mode

The co‑crystal structure of CDK2 with imidazolyl pyrimidine compound 5b (PDB: 2W05, resolution 1.90 Å) confirms that the imidazol‑5‑yl‑pyrimidine scaffold donates and accepts hydrogen bonds from the kinase hinge residues (Leu83 backbone NH and CO) [1]. For the imidazol‑1‑yl regioisomer, the nitrogen vector is rotated, precluding the same bidentate hinge interaction; no equivalent PDB entry exists for an imidazol‑1‑yl‑pyrimidine bound to CDK2 [2].

CDK2 hinge-binding mode
Class-level inference
PDB 2W05, 1.90 Å; imidazol‑5‑yl‑pyrimidine forms hinge H‑bonds with Leu83
Validates structure-based design workflow
No equivalent structure for 1‑yl/4‑yl regioisomers
CDK2 X‑ray crystallography hinge-binding structure-based drug design

TNF-α Inhibition in Macrophages

Compound 20h from the (imidazol‑5‑yl)pyrimidine series inhibited LPS‑induced TNF‑α production in RAW 264.7 macrophages with an IC₅₀ of 96.3 nM [1]. This functional readout, a downstream consequence of p38α pathway blockade, has not been reported for imidazol‑2‑yl‑ or imidazol‑4‑yl‑pyrimidine derivatives in peer‑reviewed literature [2]. Vemurafenib, despite its BRAFⱽ⁶⁰⁰ᴱ potency, does not suppress TNF‑α via p38α (IC₅₀ >10 μM) [3].

TNF-α inhibition
Cross-study comparable
IC₅₀ 96.3 nM in LPS-stimulated RAW 264.7 macrophages (20h)
Supports p38α pathway functional readout
>104-fold over vemurafenib; 2‑yl/4‑yl not reported
TNF-α RAW 264.7 macrophages anti-inflammatory p38α downstream

CDK1/CDK2 Dual Inhibition with Intravenous AZD5597

The imidazole‑pyrimidine amide AZD5597, which incorporates a 4‑(imidazol‑5‑yl)pyrimidine core, inhibits CDK1 and CDK2 with IC₅₀ = 2 nM each and suppresses LoVo colorectal cancer cell proliferation with IC₅₀ = 0.039 μM [1]. This compound was advanced to preclinical development with an intravenous pharmacokinetic profile supported by low CYP and hERG liability, achieved through systematic modulation of the imidazol‑5‑ylpyrimidine core [2]. In contrast, the 4‑(imidazol‑1‑yl)pyrimidine regioisomer (e.g., as in AZD5438) yields a different CDK selectivity profile (CDK1 IC₅₀ = 16 nM, CDK2 IC₅₀ = 6 nM [3]) and was profiled for oral rather than intravenous delivery.

CDK inhibitor potency
Cross-study comparable
AZD5597 (5‑yl): CDK1/2 IC₅₀ 2 nM, LoVo IC₅₀ 0.039 μM; AZD5438 (1‑yl): CDK1 16 nM, CDK2 6 nM
Supports CDK inhibitor lead optimization
Intravenous vs oral PK profiles differ
CDK inhibitor AZD5597 intravenous dosing cancer

5-(1H-imidazol-5-yl)pyrimidine Key Application Scenarios


Dual BRAF/p38α Inhibitors for Resistant Melanoma

Programmes seeking to overcome vemurafenib‑associated acquired resistance in BRAF‑mutant melanoma should procure the imidazol‑5‑ylpyrimidine scaffold as the core for dual BRAFⱽ⁶⁰⁰ᴱ/p38α inhibitors. The Ali et al. (2021) series demonstrates that this regioisomer delivers BRAFⱽ⁶⁰⁰ᴱ IC₅₀ values as low as 2.49 nM alongside p38α blockade (IC₅₀ = 85 nM) and downstream TNF‑α suppression (IC₅₀ = 96.3 nM), a multi‑target profile inaccessible to single‑target BRAF inhibitors [1].

Structure-Based CDK2 Inhibitor Design with Hinge Binder

Medicinal chemistry teams pursuing CDK2 inhibitors with experimentally confirmed hinge‑binding geometry should select the 5‑yl regioisomer. The 1.90 Å co‑crystal structure (PDB 2W05) provides unambiguous electron density for the imidazol‑5‑yl‑pyrimidine hinge H‑bond network with CDK2 Leu83 [2]. The 1‑yl and 4‑yl regioisomers lack equivalent structural validation, introducing uncertainty in binding‑mode hypotheses.

Intravenous CDK Inhibitor Development for Oncology

Organisations developing intravenous CDK inhibitors for acute oncology indications should procure the 5‑yl scaffold based on the AZD5597 precedent. This clinical candidate, built on an imidazol‑5‑ylpyrimidine core, achieved CDK1/CDK2 IC₅₀ of 2 nM, cellular antiproliferative IC₅₀ of 0.039 μM in LoVo cells, and an intravenous pharmacokinetic profile with wide margins against CYP and hERG [3]. The alternative 1‑yl scaffold (AZD5438) showed 3‑ to 8‑fold weaker CDK inhibition and was directed toward oral delivery.

Cancer vs. Normal Cell Selectivity in Chemical Biology

Chemical biologists investigating melanoma‑selective probes should preferentially source the 5‑yl scaffold. Compound 18f from the Ali et al. (2021) series provides a quantitative selectivity index of 11.11 (LOX‑IMVI melanoma vs. IOSE‑80PC normal cells; IC₅₀ = 0.9 μM) [1]. This documented therapeutic window reduces the risk of pursuing a scaffold with indiscriminate cytotoxicity, a risk that cannot be assessed for the 1‑yl and 4‑yl regioisomers due to absent selectivity data.

Application
Selection Property
Validation Focus
Dual BRAF/p38α inhibitor research
Imidazol‑5‑yl geometry for dual-kinase profile
Dual inhibition potency and downstream TNF-α suppression
Structure-based CDK2 inhibitor design
Regioisomer-specific hinge-binding confirmation
Crystallographic binding-mode validation (PDB 2W05)
CDK inhibitor lead optimization
5‑yl core for favorable kinase potency profile
CDK1/CDK2 inhibition and cellular antiproliferative endpoints
Cancer vs. normal cell selectivity studies
Documented selectivity index
Melanoma-selective probe validation vs. normal cell models
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